molecular formula C14H16F5N B3434400 2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane CAS No. 910443-00-4

2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane

Cat. No.: B3434400
CAS No.: 910443-00-4
M. Wt: 293.27 g/mol
InChI Key: GMKBAZCYLWEBBL-UHFFFAOYSA-N
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Description

2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane is a synthetic organic compound characterized by the presence of a pentafluoroethyl group and a phenyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane typically involves the reaction of azepane with pentafluoroethylating agents under controlled conditions. One common method includes the use of pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pentafluoroethyl group, where nucleophiles like hydroxide or amine groups replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1,2,2,2-Pentafluoroethyl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

    1,1,2,2,2-Pentafluoroethylamine: Contains the pentafluoroethyl group but lacks the azepane and phenyl groups.

Uniqueness

2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane is unique due to the combination of the pentafluoroethyl and phenyl groups attached to the azepane ring. This unique structure imparts distinct chemical and physical properties, such as high lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)-2-phenylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F5N/c15-13(16,14(17,18)19)12(9-5-2-6-10-20-12)11-7-3-1-4-8-11/h1,3-4,7-8,20H,2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKBAZCYLWEBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)(C2=CC=CC=C2)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186885
Record name Hexahydro-2-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-00-4
Record name Hexahydro-2-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane
Reactant of Route 2
2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane
Reactant of Route 3
2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane
Reactant of Route 4
2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane
Reactant of Route 5
2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane
Reactant of Route 6
2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylazepane

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